molecular formula C11H9FN2 B12970887 5-Fluoro-2-phenylpyridin-3-amine

5-Fluoro-2-phenylpyridin-3-amine

Cat. No.: B12970887
M. Wt: 188.20 g/mol
InChI Key: UVVASRMKYWSGKI-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylpyridin-3-amine is a fluorinated pyridine derivative characterized by a fluorine atom at the 5-position of the pyridine ring, a phenyl group at the 2-position, and an amine group at the 3-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorine substitution enhances metabolic stability and lipophilicity, while the phenyl group may influence π-π stacking interactions with biological targets .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

5-fluoro-2-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

UVVASRMKYWSGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)F)N

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Starting Materials :

    • A halogenated pyridine derivative (e.g., 5-bromo-2-chloropyridine).
    • A phenylboronic acid.
    • A palladium catalyst (e.g., Pd(PPh₃)₄).
    • A base such as K₂CO₃ or NaOH.
  • Reaction Conditions :

    • Solvent: Typically, a polar aprotic solvent like DMF or toluene.
    • Temperature: 80–120°C.
    • Reaction Time: 12–24 hours.
  • Mechanism :

    • The palladium catalyst facilitates the oxidative addition of the halogenated pyridine.
    • The boronic acid undergoes transmetalation, followed by reductive elimination to form the desired product.

Advantages:

  • High regioselectivity.
  • Tolerates a wide range of functional groups.

Limitations:

  • Requires expensive catalysts and boronic acids.
  • Sensitive to moisture and air.

Nucleophilic Substitution with Fluorinating Agents

This method involves replacing a suitable leaving group in the pyridine ring with a fluorine atom using fluorinating agents.

Reaction Steps:

  • Starting Materials :

    • A precursor such as 2-chloro-5-bromo-pyridine.
    • Ammonia or an amine source.
  • Fluorination :

    • Use of reagents like KF or CsF in polar solvents such as DMSO.
    • Alternatively, electrophilic fluorinating agents like Selectfluor can be employed.
  • Reaction Conditions :

    • Temperature: Moderate (50–100°C).
    • Reaction Time: Several hours depending on the reactivity of the precursor.

Notes:

This method is particularly useful for introducing fluorine into electron-deficient aromatic systems due to the electron-withdrawing nature of pyridine.

Ammonification and Reduction

A multi-step process starting from difluorinated pyridine derivatives has been described for synthesizing related compounds, which can be adapted for this compound.

Example Procedure:

  • Ammonification :

    • React 2,3-difluoro-5-chloropyridine with aqueous ammonia in a high-pressure autoclave at elevated temperatures (120–140°C).
    • Yield: ~85% for intermediate products.
  • Reduction :

    • Reduce the intermediate using hydrogenation or chemical reducing agents like sodium borohydride to obtain the amine derivative.

Advantages:

  • High yields.
  • Suitable for large-scale synthesis due to simple operations and inexpensive raw materials.

Photoredox-Mediated Coupling

A novel approach involves photoredox-mediated coupling reactions to introduce fluorine into pyridine derivatives.

Methodology:

  • Use α,α-difluoro-β-iodoketones and silyl enol ethers as starting materials.
  • Employ visible-light photoredox catalysts under mild conditions to achieve selective fluorination at the desired position on the pyridine ring.

Advantages:

  • Environmentally friendly.
  • Avoids harsh reaction conditions.

Comparison of Methods

Method Key Reagents Yield (%) Advantages Limitations
Suzuki–Miyaura Cross-Coupling Boronic acids, Pd catalyst High High selectivity; functional group tolerance Expensive catalysts; air-sensitive
Nucleophilic Substitution Fluorinating agents Moderate Simple reagents; versatile Limited by precursor availability
Ammonification & Reduction Ammonia, reducing agents High Cost-effective; scalable Multi-step process
Photoredox-Mediated Coupling Photoredox catalysts Moderate Green chemistry; mild conditions Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various amine derivatives .

Scientific Research Applications

5-Fluoro-2-phenylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and electronic effects. A comparative analysis is summarized below:

Compound Substituents Molecular Weight Key Properties Reference
5-Fluoro-2-phenylpyridin-3-amine 5-F, 2-Ph, 3-NH2 ~214.23* Enhanced lipophilicity; potential for CNS penetration due to phenyl group
2-Chloro-5-fluoropyridin-3-amine 5-F, 2-Cl, 3-NH2 146.55 Higher reactivity (Cl substitution); lower lipophilicity vs. phenyl analog
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 2-NH2, 3-CF3, 5-(3-F-Ph) 256.20 Increased steric bulk; CF3 group enhances electronegativity and binding affinity
5-Fluoro-3-iodopyridin-2-amine 5-F, 3-I, 2-NH2 238.01 Heavy atom (I) may enable radiolabeling applications; lower metabolic stability
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 5-F, 3-ester chain, 2-NH2 212.20 Ester group improves solubility but reduces membrane permeability

*Estimated based on molecular formula C11H9FN2.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property This compound 2-Chloro-5-fluoropyridin-3-amine 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
LogP ~2.8* ~1.2 ~3.5
Solubility (mg/mL) <0.1 (predicted) 0.5 (experimental) <0.05 (predicted)
Synthetic Yield N/A 51% (analogous synthesis) 45–60%

*Predicted using computational tools (e.g., ChemAxon).

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